Product packaging for Suntinorexton(Cat. No.:CAS No. 2274802-89-8)

Suntinorexton

Cat. No.: B3326011
CAS No.: 2274802-89-8
M. Wt: 466.5 g/mol
InChI Key: MQDUVMBBJZLFHF-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Orexin (B13118510) Neuropeptides and Receptors

The orexin system's effects are mediated by two neuropeptides, Orexin-A (also known as hypocretin-1) and Orexin-B (hypocretin-2), which are derived from a common precursor molecule called prepro-orexin. nih.govfrontiersin.orgnih.gov Orexin-A is a 33-amino acid peptide with two internal disulfide bridges, while Orexin-B is a linear 28-amino acid peptide. wikipedia.orgnih.gov These peptides are produced by a cluster of 50,000–80,000 neurons located in the lateral and perifornical areas of the hypothalamus. wikipedia.orgnih.gov

The actions of these neuropeptides are transmitted through two G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). nih.govnih.gov These receptors have distinct binding affinities for the two orexin peptides. Orexin-A binds to both OX1R and OX2R with high and roughly equal affinity. wikipedia.orgnih.gov In contrast, Orexin-B binds with a significantly higher affinity to OX2R, being about five times less potent at the OX1R. wikipedia.orgwikipedia.org Both receptors are widely distributed throughout the brain, consistent with the orexin system's broad regulatory functions. nih.govnih.gov

ComponentAlternate NameStructurePrimary Receptor Binding
Orexin-AHypocretin-133-amino acid peptide with two disulfide bridgesEquipotent at OX1R and OX2R wikipedia.orgnih.gov
Orexin-BHypocretin-228-amino acid linear peptideSelective for OX2R (~5x higher affinity) wikipedia.orgwikipedia.org
Orexin 1 Receptor (OX1R)HCRTR1G protein-coupled receptorHigh affinity for Orexin-A nih.gov
Orexin 2 Receptor (OX2R)HCRTR2G protein-coupled receptorHigh affinity for Orexin-A and Orexin-B nih.gov

Role of the Orexin System in Central Nervous System Regulation

The orexin system is a master regulator of wakefulness and arousal. wikipedia.orgnih.gov Orexin neurons are most active during periods of wakefulness and their stimulation can rapidly induce a waking state. nih.gov The loss of these neurons is the underlying cause of narcolepsy type 1, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone). wikipedia.orgnih.govannualreviews.org The system stabilizes the sleep-wake cycle by exciting various wake-promoting brain nuclei, including those that release dopamine, norepinephrine, histamine, and acetylcholine. wikipedia.orgfrontiersin.orgnih.gov

Beyond sleep regulation, the orexin system is involved in a multitude of central nervous system functions. nih.govresearchgate.net These include:

Energy Homeostasis and Feeding: The system was initially named "orexin" from the Greek word for "appetite" due to its role in stimulating food intake. frontiersin.orgnih.gov It plays a part in regulating energy balance. nih.gov

Reward and Motivation: Orexin neurons project to key areas of the brain's reward circuitry, such as the ventral tegmental area (VTA), and are implicated in motivation and reward-seeking behaviors. frontiersin.orgnih.govnih.gov

Autonomic and Neuroendocrine Function: The system influences the autonomic nervous system, affecting parameters like blood pressure and heart rate, and is involved in neuroendocrine control. ovid.comfrontiersin.org

Emotion and Stress: Orexin signaling is also connected to the regulation of emotion and the body's response to stress. nih.govresearchgate.net

Classification of Orexin Receptor Modulators

Pharmacological agents that target orexin receptors can be broadly categorized as either antagonists or agonists.

Orexin Receptor Antagonists are compounds that block the action of orexin neuropeptides at their receptors. wikipedia.org These are primarily developed to treat insomnia by suppressing the wake-promoting signals of the orexin system. nih.govdrugbank.com They are further classified into:

Dual Orexin Receptor Antagonists (DORAs): These drugs, such as Suvorexant and Lemborexant, block both OX1R and OX2R. wikipedia.org

Selective Orexin Receptor Antagonists (SORAs): These compounds target only one of the two receptors. For instance, some are selective for OX1R, while others, like Seltorexant, are selective for OX2R. nih.govwikipedia.org

Orexin Receptor Agonists are molecules designed to mimic the effects of the endogenous orexin peptides by activating one or both orexin receptors. nih.gov The development of small-molecule agonists presents a therapeutic strategy for conditions characterized by a deficiency in orexin signaling, most notably narcolepsy. nih.gov These agonists can be non-selective, activating both receptors, or selective for either OX1R or OX2R. wikipedia.org The selective activation of OX2R is a particular area of research interest for promoting wakefulness. nih.gov

Modulator ClassMechanism of ActionSub-ClassExample Compounds
AgonistActivates Orexin ReceptorsNon-selectiveOrexin-A, Orexin-B wikipedia.org
Selective OX2R AgonistSuntinorexton, Danavorexton (B3325393), TAK-994 wikipedia.orgpatsnap.com
AntagonistBlocks Orexin ReceptorsDual (DORA)Suvorexant, Lemborexant, Daridorexant wikipedia.org
Selective OX1R (SORA)Nivasorexant, SB-334867 wikipedia.org
Selective OX2R (SORA)Seltorexant, EMPA wikipedia.org

Contextualization of this compound as an Orexin Receptor 2 (OX2R) Agonist

This compound is an experimental heterocyclic compound that functions as a selective orexin receptor 2 (OX2R) agonist. wikipedia.orgabmole.commedchemexpress.cominvivochem.com It was first described in a 2019 patent by Takeda Pharmaceutical Company. wikipedia.org As an OX2R agonist, this compound is designed to activate the orexin receptor that is preferentially bound by the endogenous neuropeptide Orexin-B and is considered crucial for promoting wakefulness. wikipedia.orgnih.gov The compound is being investigated for its potential therapeutic application in the treatment of narcolepsy, a condition directly linked to the loss of orexin signaling. wikipedia.orgpatsnap.com

IdentifierInformation
Drug ClassOrexin OX2 Receptor Agonist wikipedia.org
IUPAC NameN-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide wikipedia.org
CAS Number2274802-89-8 wikipedia.org
Molecular FormulaC23H28F2N2O4S wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28F2N2O4S B3326011 Suntinorexton CAS No. 2274802-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N2O4S/c1-4-32(30,31)26-19-11-12-27(22(28)23(2,3)29)20(19)14-16-8-6-10-18(21(16)25)15-7-5-9-17(24)13-15/h5-10,13,19-20,26,29H,4,11-12,14H2,1-3H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDUVMBBJZLFHF-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(C1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS(=O)(=O)N[C@H]1CCN([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC=C3)F)F)C(=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274802-89-8
Record name Suntinorexton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2274802898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUNTINOREXTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF2NQ35DA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical Pharmacological Characterization of Suntinorexton

Receptor Binding Affinity and Selectivity Profiling

The efficacy of Suntinorexton as a therapeutic agent is underpinned by its specific interaction with orexin (B13118510) receptors. Preclinical studies have established its potent agonistic activity at OX2R and its high selectivity over OX1R.

This compound demonstrates significant potency as an agonist at the Orexin Receptor 2 (OX2R). In vitro studies utilizing recombinant OX2R have reported an EC50 value of 2.5 nM, indicating a high affinity and strong activating capacity for this receptor subtype medchemexpress.commedchemexpress.com. This potent activation is crucial for its intended pharmacological effects related to promoting wakefulness.

To establish its therapeutic specificity, this compound's activity was compared against the Orexin Receptor 1 (OX1R). While effective at OX2R, this compound exhibits markedly reduced activity at OX1R. In heterologous expression systems, this compound was found to weakly activate OX1R with an EC50 of 7500 nM medchemexpress.com. This substantial difference in potency, with an approximate 3000-fold selectivity for OX2R over OX1R (7500 nM / 2.5 nM), highlights this compound's highly selective pharmacological profile. This selectivity is critical for minimizing potential off-target effects associated with OX1R activation.

In Vivo Preclinical Efficacy Studies in Animal Models

Preclinical studies have utilized various animal models to assess this compound's effects on sleep-wake architecture and arousal states, particularly in the context of narcolepsy and other hypersomnia disorders.

Utilization of Animal Models for Hypersomnia Disorders

This compound's efficacy has been evaluated in genetic models of narcolepsy and in non-human primates to understand its impact on sleep regulation.

This compound has shown promising results in specific murine models designed to mimic aspects of narcolepsy.

Orexin/ataxin-3 mice and Orexin-tTA;TetO DTA mice (Narcolepsy Models): In these models, this compound has been observed to significantly increase wakefulness, improve wakefulness fragmentation, and reduce cataplexy-like episodes medchemexpress.compatsnap.com. These findings suggest a potent wake-promoting effect and a capacity to ameliorate key symptoms of narcolepsy in these genetic models. Compared to modafinil, this compound has demonstrated highly correlated brain-wide neuronal activation in orexin-tTA;TetO DTA mice, indicating efficient wake-promoting capabilities patsnap.com.

OX2R knockout (KO) mice: Studies in OX2R knockout mice, which lack functional orexin receptor type 2, showed that this compound had no significant effect on sleep-wake parameters medchemexpress.com. This outcome underscores the critical role of the OX2R in mediating this compound's wake-promoting effects.

In cynomolgus monkeys, this compound has been shown to significantly increase wakefulness medchemexpress.compatsnap.com. This finding in a primate model provides further evidence of this compound's wake-promoting activity in a species phylogenetically closer to humans.

Evaluation of Effects on Sleep-Wake Architecture and Arousal States

This compound has consistently demonstrated the ability to increase total wakefulness time across various animal models. In wild-type mice, administration of this compound resulted in increased total wakefulness time and a decrease in both NREM and REM sleep times medchemexpress.com. Similarly, in cynomolgus monkeys, a dose of 1 mg/kg significantly increased wakefulness time medchemexpress.compatsnap.com. These results highlight this compound's potent wake-promoting properties.

The compound's effects extend to the modulation of specific sleep stages. In wild-type mice, this compound administration led to a decrease in both NREM and REM sleep durations medchemexpress.com. In orexin/ataxin-3 mice, a reduction in NREM sleep was also observed alongside increased wakefulness and reduced cataplexy-like episodes medchemexpress.com. These findings suggest that this compound primarily promotes wakefulness by reducing the time spent in both NREM and REM sleep.

Amelioration of Wakefulness Fragmentation

Preclinical studies have demonstrated this compound's ability to consolidate wakefulness and reduce the fragmentation of sleep. In Atax mice, treatment with this compound led to an increase in time awake and consolidated wakefulness, along with enhanced EEG gamma power during wakefulness. Furthermore, this compound was observed to reduce the number of wakefulness episodes and increase the duration of each episode in orexin/ataxin-3 mice, a model of narcolepsy type 1 (NT1) neurologylive.comnih.govd-nb.info. These findings suggest a significant improvement in sleep architecture by stabilizing wake periods.

Assessment of Cataplexy-like Episodes in Disease Models

This compound has shown efficacy in reducing cataplexy-like episodes in preclinical models of narcolepsy. In orexin neuron-ablated mouse models of NT1, such as orexin/ataxin-3 mice, this compound treatment significantly reduced the occurrence of cataplexy. Specifically, at a dose of 3 mg/kg, this compound significantly decreased the number of cataplexy-like episodes for up to 3 hours post-administration when compared to a vehicle control neurologylive.comnih.govd-nb.info. The compound also increased the latency to cataplexy in a dose-related manner during the active phase in these models neurologylive.com. These results highlight this compound's potential to address a core symptom of narcolepsy.

Investigational Studies on Related Physiological Systems

Respiratory Function During Sleep: Preclinical research indicates that orexin receptor 2 (OX2R) agonists, including compounds related to this compound's class, may improve respiratory function. Studies suggest that stimulation of the orexin system can enhance respiratory function, potentially opposing the respiratory-depressant effects of opioids and improving breathing in conditions like sleep-related respiratory disorders researchgate.netmedchemexpress.com. While direct data for this compound on respiratory function during sleep is limited in the provided search results, the broader class of OX2R agonists has shown promise in modulating diaphragm and genioglossus muscle activity, suggesting a role in regulating respiratory activity researchgate.net.

Anesthesia Emergence: Studies involving related orexin receptor 2 agonists, such as danavorexton (B3325393) (TAK-925), have demonstrated their ability to shorten emergence from general anesthesia. In preclinical models, danavorexton accelerated recovery from isoflurane- or propofol-induced anesthesia, as measured by the return of the righting reflex and recovery from motor impairment. It also reversed anesthesia-induced increases in delta-power EEG activity nih.gov. These findings suggest that OX2R agonists may play a role in facilitating arousal and recovery from anesthetic states.

Opioid-Induced Sedation: Preclinical investigations indicate that OX2R agonists can counteract opioid-induced sedation and respiratory depression. Danavorexton, for instance, has been shown to reverse fentanyl-induced sedation, increasing minute volume, tidal volume, and respiratory rate in preclinical models. Importantly, these effects were achieved without compromising fentanyl-induced analgesia nih.govnih.gov. This suggests a potential therapeutic application for OX2R agonists in managing the side effects of opioid analgesics.

Chemical Synthesis and Structure Activity Relationship Sar Studies of Suntinorexton and Analogues

Synthetic Methodologies for Heterocyclic Orexin (B13118510) Receptor Agonists

The synthesis of heterocyclic orexin receptor agonists like suntinorexton involves multi-step processes designed to construct the core scaffold and install the necessary pharmacophoric elements with precise stereochemical control. While the exact, detailed synthesis of this compound is proprietary, the general strategies can be inferred from patent literature and related chemical syntheses for compounds with similar structures, such as those built on pyrrolidine (B122466) and piperidine (B6355638) cores. google.comnih.govnih.gov

A general synthetic approach for a 2,3-disubstituted pyrrolidine core, central to this compound, typically involves:

Scaffold Construction : Building the pyrrolidine ring with the desired substituents. This can be achieved through various organic chemistry reactions, including cycloadditions or ring-closing metathesis, often starting from chiral precursors to establish the correct stereochemistry early in the synthesis.

Functional Group Installation : Key functional groups are added to the heterocyclic core. This includes the installation of an amine at the C3 position, which is subsequently converted to a sulfonamide, and a carbon-based substituent at the C2 position that will be elaborated into the biarylmethyl group.

Side-Chain Elaboration : The complex biarylmethyl side chain is often constructed separately and then coupled to the pyrrolidine scaffold. The biaryl structure itself is typically assembled using cross-coupling reactions, such as the Suzuki coupling, which links two different aryl groups. nih.gov

Final Modifications : The final steps involve coupling the acyl group (e.g., the 2-hydroxy-2-methylpropanoyl group in this compound) to the pyrrolidine nitrogen and performing any necessary deprotection steps to yield the final active compound. google.com

Synthetic routes for related piperidine-based agonists follow similar principles of stereocontrolled synthesis, functional group manipulation, and late-stage coupling reactions to build the final molecule. nih.gov

Structural Design Principles for Enhancing OX2R Agonist Selectivity and Potency

The design of this compound and other potent, selective OX2R agonists is guided by key structural principles derived from extensive structure-activity relationship (SAR) studies. A primary goal is to achieve high selectivity for OX2R over the orexin 1 receptor (OX1R) to maximize therapeutic effects on wakefulness while minimizing potential side effects associated with OX1R activation. researchgate.net

Key design principles include:

Conformational Restriction : Early research on diarylsulfonamide agonists revealed that the molecule's three-dimensional shape is critical for activity. Studies on analogues showed that constraining the molecule into a "bent" conformation, rather than a more flexible "extended" form, was favorable for potent OX2R agonism. chemrxiv.orgresearchgate.net This is often achieved by incorporating the core pharmacophore into a rigid heterocyclic scaffold like pyrrolidine or piperidine.

Core Heterocycle : The choice between a pyrrolidine and a piperidine ring influences both potency and pharmacokinetic properties. nih.gov this compound is built on a 2,3-disubstituted pyrrolidine scaffold, a structure shared with firazorexton (B3326018). wikipedia.orgcaymanchem.com This core serves to orient the key interacting groups—the sulfonamide and the biarylmethyl side chain—in a precise spatial arrangement for optimal receptor binding.

Stereochemical Considerations in this compound's Biological Activity

Stereochemistry is a critical determinant of the biological activity of orexin receptor agonists. The interaction between a small molecule drug and its protein target is highly dependent on the three-dimensional arrangement of atoms. For this compound, the specific spatial orientation of the substituents on the pyrrolidine ring is essential for high-affinity binding to the OX2R.

The formal chemical name of this compound, N-[(2S,3S)-2-[[2-fluoro-3-(3-fluorophenyl)phenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]ethanesulfonamide, explicitly defines the absolute configuration at the two chiral centers on the pyrrolidine ring as (2S, 3S). wikipedia.org This specific configuration places the large biarylmethyl group and the ethanesulfonamide (B75362) group in a trans orientation relative to each other.

This precise stereochemistry is a common feature among the most potent compounds in this class. For example, firazorexton (TAK-994) also possesses the (2S,3S) configuration on its pyrrolidine ring. caymanchem.com Similarly, the piperidine-based agonist danavorexton (B3325393) has a defined (2R,3S) stereochemistry. wikipedia.org The consistent selection of a single stereoisomer for clinical development underscores its importance. While other stereoisomers (e.g., 2R,3S; 2S,3R; 2R,3R) can be synthesized, they exhibit significantly lower biological activity, demonstrating that the OX2R binding pocket is exquisitely sensitive to the stereochemical arrangement of its ligands. nih.govnih.gov

Comparative Structure-Activity Relationships with Other Orexin Receptor Agonists (e.g., Danavorexton, Firazorexton, TAK-994)

The SAR of this compound can be understood by comparing its structure and activity with other notable OX2R agonists. The primary compounds for comparison are its predecessor, firazorexton, and the intravenously administered danavorexton.

This compound (TAK-861) vs. Firazorexton (TAK-994) : Both compounds share the same (2S,3S)-pyrrolidine core and a 2-hydroxy-2-methylpropanoyl group on the ring nitrogen. The key differences lie in the biaryl side chain and the sulfonamide group. These subtle modifications result in a significant increase in potency for this compound, which has an EC50 of 2.5 nM for OX2R, compared to 19 nM for firazorexton. nih.govprobechem.com This enhanced potency allows for lower clinical dosing, which is believed to contribute to its improved safety profile, particularly the avoidance of the liver toxicity that halted the development of firazorexton. nih.gov

This compound vs. Danavorexton (TAK-925) : Danavorexton is a potent and highly selective OX2R agonist (EC50 = 5.5 nM) but is structurally distinct from this compound. chemrxiv.org It is built on a piperidine core instead of a pyrrolidine core and is administered intravenously due to limited oral bioavailability. patsnap.comwikipedia.org The success of danavorexton in early clinical trials validated the therapeutic potential of selective OX2R agonism and spurred the development of orally available successors like firazorexton and this compound.

The evolution from danavorexton to firazorexton and ultimately to this compound illustrates a clear progression in medicinal chemistry: establishing proof-of-concept with a potent tool compound, developing an oral agent, and then refining that agent to optimize potency and safety.

Computational and Biophysical Studies of Suntinorexton Receptor Interactions

Molecular Docking and Dynamics Simulations of Suntinorexton with OX2R

Molecular docking and dynamics simulations are fundamental tools for dissecting ligand-receptor interactions. These computational approaches allow researchers to visualize and analyze how molecules like this compound bind to their target receptors, providing insights into the structural basis of their activity.

Characterization of Ligand-Receptor Binding Conformations

Studies involving molecular docking have been performed to predict the binding poses of various ligands, including known OX2R modulators like suvorexant, within the OX2R active site mdpi.comajchem-a.comajchem-a.com. These simulations, often using software like AutoDock Vina, aim to identify stable ligand-receptor conformations. For instance, molecular docking studies of suvorexant in the OX2R model (PDB ID: 4S0V) predicted a binding energy of -12.5 kcal/mol, with a root-mean-square deviation (RMSD) of 0.185 Å between the original and docked positions, indicating a highly similar binding mode mdpi.com. Analysis of these docked poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the receptor's binding pocket. For example, the triazole moiety of suvorexant was observed to form weak interactions with Asn324 and Gln134, while its 1,4-diazepane moiety interacted via a hydrogen bond with Gln187 mdpi.com. Hydrophobic interactions with Pro131 and π-stacking with His350 further contributed to the binding stability mdpi.com.

Elucidation of Orexin (B13118510) Receptor Activation Mechanisms at the Molecular Level

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, allowing for the investigation of conformational changes that lead to receptor activation. Studies simulating OX2R with agonists and antagonists, such as suvorexant and orexin-B, aim to understand these activation pathways helsinki.finih.gov. These simulations often focus on the movement of transmembrane helices (TMs) and the rearrangement of conserved residues within the receptor. For example, MD simulations have indicated that activation involves the outward movement of TM6 and the inward movement of TM7, common to G protein-coupled receptor (GPCR) activation helsinki.finih.gov. Specific residues like Q1343.32, V1423.40, and R1523.50 on TM3 have been identified as exhibiting significant conformational fluctuations during activation, potentially regulating ligand binding and signal selectivity nih.gov. The OX2R-Gi signaling complex has also been observed to stabilize in a conformation resembling a non-canonical (NC) state, suggesting it could be an intermediate state during activation nih.gov.

Application of Advanced Thermodynamic Ensembles for Membrane-Embedded Receptors

Simulating membrane-embedded receptors like OX2R requires careful consideration of the surrounding lipid bilayer and the thermodynamic ensemble used. Studies have highlighted the importance of selecting appropriate ensembles to accurately model receptor behavior chemrxiv.org. While traditional ensembles like NPT (constant number of particles, pressure, and temperature) are commonly used, they may not always adequately control membrane properties, potentially impacting the plausibility of receptor models chemrxiv.org. The NPγT ensemble, which maintains zero surface tension, has been suggested as a more suitable choice for computational investigations of membrane-embedded receptors, offering improved stability and accuracy for simulations of OX2R chemrxiv.org. These simulations often involve all-atom molecular dynamics in a POPC bilayer, with parameters tuned to maintain stable RMSD values for proteins and ligands chemrxiv.org.

Theoretical Approaches to Orexin Receptor Pharmacology and Allosteric Modulation

Theoretical approaches, including computational pharmacology and the study of allosteric modulation, offer deeper insights into how ligands interact with OX2R beyond simple orthosteric binding. Allosteric modulators can fine-tune receptor activity by binding to sites distinct from the orthosteric site, influencing the receptor's response to endogenous agonists rsc.orgnih.govmdpi.com. While specific theoretical studies on this compound's allosteric modulation are not detailed in the provided search results, the general principles of allosteric modulation at GPCRs are well-established. These include understanding how positive allosteric modulators (PAMs) potentiate agonist activity and negative allosteric modulators (NAMs) decrease it rsc.orgmdpi.com. The concept of "probe dependence," where allosteric effects can vary depending on the specific orthosteric ligand used, is also crucial in characterizing these interactions rsc.orguniversiteitleiden.nl.

Predictive Modeling of OX2R Agonist Activity and Selectivity Profiles

Predictive modeling techniques, such as quantitative structure-activity relationship (QSAR) studies and virtual screening, are employed to forecast the activity and selectivity of potential OX2R modulators. These methods utilize existing data on known ligands to build models that can predict the behavior of novel compounds. For instance, virtual screening, often coupled with molecular docking, has been used to identify potential OX2R antagonists by screening large databases of compounds ajchem-a.comajchem-a.com. Studies have also focused on developing subtype-selective ligands, aiming to differentiate between OX1R and OX2R, which is critical for minimizing off-target effects nih.gov. While direct predictive modeling of this compound's activity is not explicitly detailed, the methodologies used for other OX2R modulators, such as predicting binding energies and identifying key interactions, form the basis for such predictive efforts. For example, research into OX2R agonists like TAK-861 has involved extensive in vitro profiling to determine half-maximal effective concentrations (EC50) and selectivity over OX1R, demonstrating high potency (e.g., EC50 of 2.5 nM for TAK-861) and significant selectivity (e.g., 3000-fold over OX1R) d-nb.info. These types of quantitative data are essential for building robust predictive models.

Advanced Research Avenues and Translational Perspectives for Suntinorexton

Elucidating Novel Biological Functions Beyond Sleep-Wake Regulation

While the orexin (B13118510) system is primarily known for its role in maintaining wakefulness, recent research suggests that orexins and their receptor modulators may possess a broader spectrum of biological activities. Investigations are underway to uncover these potential functions, which could open new therapeutic avenues.

Potential Roles in Neurodegenerative Disorders

The orexin system's involvement in maintaining physiological homeostasis extends to its potential influence on neurodegenerative processes. Dysregulation of orexin signaling has been observed in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) nih.govfrontiersin.org. In AD, altered orexin levels in cerebrospinal fluid correlate with sleep-wake cycle disturbances, suggesting an impaired orexinergic tone nih.govfrontiersin.org. Similarly, Parkinson's disease has been linked to a loss of orexin-producing neurons, contributing to associated sleep disturbances nih.gov. Preclinical studies indicate that orexin-A may exert neuroprotective effects in cellular models of Parkinson's disease by protecting against neurotoxicity googleapis.com. Furthermore, research is exploring the potential of orexin receptor antagonists to mitigate Alzheimer's disease pathology, including reducing amyloid-beta burden and improving cognitive function frontiersin.orgnih.govbiorxiv.org. As an OX2R agonist, Suntinorexton's interaction with this system positions it as a compound for further investigation in the context of neurodegenerative disease mechanisms and potential therapeutic modulation.

Exploration of Anti-tumoral Properties

Evidence suggests that the orexin system may also play a role in cancer biology, presenting a novel area for research into compounds like this compound. Orexins (OxA and OxB) have demonstrated the ability to reduce the growth of certain cancer cell lines, such as colon cancer cells, by inducing mitochondrial apoptosis frontiersin.org. Studies have also indicated that orexin receptor 1 (OX1R) antagonists can exhibit pro-apoptotic and anti-tumoral effects in cancer cell models frontiersin.orgresearchgate.net. While direct studies on this compound's specific anti-tumoral activities are still emerging, its modulation of the orexin system suggests a potential for exploration in this domain.

Investigation of this compound in Broader Neurological and Behavioral Contexts

The influence of the orexin system extends to various neurological and behavioral states, including responses to anesthesia and the effects of opioids. Research is examining how modulators of this system, such as this compound, might offer therapeutic benefits in these areas.

Impact on Opioid-Induced Sedation and Respiratory Depression

The orexin system plays a role in regulating arousal and respiratory function, making its modulators potential candidates for counteracting opioid-induced side effects. Preclinical studies with Danavorexton (B3325393), another OX2R agonist, have demonstrated its ability to improve respiratory function and counteract opioid-induced respiratory depression researchgate.net. Specifically, Danavorexton has been shown to reverse fentanyl-induced respiratory depression and sedation in animal models without compromising analgesia researchgate.netnih.govnih.gov. These findings suggest a translational perspective for this compound, indicating its potential utility in managing the sedative and respiratory-depressant effects associated with opioid use.

Table 1: Preclinical Effects of Danavorexton (OX2R Agonist) on Opioid-Induced Respiratory Depression and Sedation

ParameterEffect of Danavorexton (vs. Placebo)Significance
Fentanyl-induced PCO2 increase (rats)ReversedP=0.006
Fentanyl-induced PO2 decrease (rats)ReversedP=0.015
Fentanyl-induced pH decrease (rats)ReversedP<0.001
Fentanyl-induced PCO2 increase (monkeys)ReversedP=0.007
Fentanyl-induced PO2 decrease (monkeys)ReversedP=0.013
Fentanyl-induced SO2 decrease (monkeys)ReversedP=0.036
Sedation (Visual Analog Scale)Decreased (-29.7 mm)P<0.001
Sedation (Richmond Agitation Sedation Scale)Decreased (0.4)P<0.001
Fentanyl analgesiaNot compromisedN/A

Note: Data derived from preclinical studies with Danavorexton (TAK-925), an OX2R agonist, illustrating potential effects relevant to this compound.

Research in Anesthesia Emergence and Post-anesthesia Recovery

The orexin system's role in promoting wakefulness and arousal suggests that OX2R agonists could be beneficial in accelerating recovery from general anesthesia. Preclinical research indicates that stimulation of the orexin system with OX2R agonists can promote wakefulness and expedite emergence from anesthesia researchgate.net. Danavorexton, for instance, has been shown to shorten the time to recovery of the righting reflex from isoflurane- or propofol-induced anesthesia in preclinical models researchgate.netnih.gov. These findings highlight a potential translational application for this compound in improving the efficiency and quality of post-anesthesia recovery.

Table 2: Preclinical Effects of Danavorexton (OX2R Agonist) on Anesthesia Emergence

Anesthetic AgentModelEffect of Danavorexton (vs. Placebo)Significance
IsofluraneMonkeysShortened emergence (righting reflex)P=0.002
PropofolMonkeysShortened emergence (righting reflex)P=0.004
IsofluraneRatsAccelerated recovery (motor impairment)P=0.008
PropofolRatsAccelerated recovery (motor impairment)P=0.007
FentanylRatsAccelerated recovery (motor impairment)P=0.017

Note: Data derived from preclinical studies with Danavorexton (TAK-925), an OX2R agonist, illustrating potential effects relevant to this compound.

Potential in Disorders with Sleep-Wake Dysregulation (e.g., Post-Traumatic Stress Disorder, Alcohol Use Disorder in preclinical models)

The orexin system's fundamental role in sleep-wake regulation makes its modulators relevant to disorders characterized by such dysregulation. While this compound is an OX2R agonist, the broader orexin system's involvement in conditions like Post-Traumatic Stress Disorder (PTSD) and Alcohol Use Disorder (AUD) is an active area of research. Studies suggest that orexin signaling is implicated in alcoholism and relapse scripps.edu, with orexin receptor antagonists showing promise in reducing alcohol intake in preclinical models scripps.edu. The orexin system is also being investigated for its role in chronic sleep disorders, with a need for further research into the effects of compounds like this compound on populations with PTSD mdpi.comresearchgate.net. These investigations aim to understand how modulating the orexin system might offer therapeutic benefits for complex neurological and behavioral conditions involving sleep-wake dysregulation.

Compound Names:

this compound

Danavorexton (TAK-925)

Firazorexton (B3326018)

SB-668875

TAK-861

TAK-994

Orexin-A

Orexin-B

Almorexant

Suvorexant

Lemborexant

Q & A

Basic Research Questions

Q. What are the foundational steps to design an experiment investigating Suntinorexton’s biochemical interactions?

  • Methodology : Begin with a hypothesis-driven approach. Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., binding affinity, reaction kinetics). Use controlled conditions to isolate variables. Validate protocols with pilot studies, referencing established spectroscopic techniques (e.g., NMR, HPLC) for compound characterization .
  • Data Validation : Include triplicate measurements and negative/positive controls to ensure reproducibility. Document deviations in experimental logs .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological properties?

  • Methodology : Use databases like PubMed, Web of Science, and ScienceDirect with Boolean operators (e.g., "this compound AND pharmacokinetics NOT industrial"). Prioritize peer-reviewed articles published in the last decade. Critically appraise studies for bias using tools like ROBIS .
  • Data Synthesis : Create a table summarizing key findings, methodologies, and contradictions (e.g., discrepancies in IC₅₀ values across studies) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved in meta-analyses?

  • Methodology : Apply statistical frameworks like random-effects models to account for heterogeneity. Conduct sensitivity analyses to identify outliers. Cross-validate findings with in silico simulations (e.g., molecular docking) .
  • Case Study : If Study A reports this compound as a kinase inhibitor while Study B identifies it as a GPCR antagonist, compare assay conditions (e.g., cell lines, pH levels) and quantify statistical power in both studies .

Q. What advanced techniques are recommended for analyzing this compound’s stability under varying physiological conditions?

  • Methodology : Use accelerated stability testing (40°C/75% RH) paired with LC-MS to monitor degradation products. Apply Arrhenius kinetics to predict shelf life. For in vivo extrapolation, integrate physiologically based pharmacokinetic (PBPK) modeling .
  • Data Interpretation : Report degradation pathways (e.g., hydrolysis vs. oxidation) and quantify impurities using peak-area normalization in chromatograms .

Methodological Frameworks

Q. How to optimize this compound’s synthesis for academic reproducibility?

  • Protocol Design : Publish step-by-step synthetic procedures with exact molar ratios, catalysts, and purification methods (e.g., column chromatography gradients). For novel intermediates, provide HRMS and ¹³C-NMR data .
  • Troubleshooting : Include a table of common issues (e.g., low yields due to moisture sensitivity) and solutions (e.g., Schlenk line techniques) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

  • Analysis : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Assess goodness-of-fit via R² and residual plots. For multi-parametric data, apply principal component analysis (PCA) .
  • Ethical Considerations : Justify sample sizes with power analysis to minimize animal/cell use .

Data Reporting & Compliance

Q. How to ensure compliance with journal guidelines when publishing this compound research?

  • Manuscript Structure : Follow IMRAD (Introduction, Methods, Results, Discussion) format. In Methods, specify equipment models (e.g., “Agilent 1260 Infinity HPLC”) and software versions (e.g., “Prism 9.0”) .
  • Supporting Information : Deposit raw spectral data in repositories like Zenodo and cite DOIs in the main text .

Cross-Disciplinary Applications

Q. What integrative strategies are effective for studying this compound’s role in multi-omics pathways?

  • Methodology : Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) data. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Validate with CRISPR knockouts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suntinorexton
Reactant of Route 2
Reactant of Route 2
Suntinorexton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.